4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

Catalog No.
S12074994
CAS No.
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

Product Name

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

IUPAC Name

[4-[(4-ethylphenyl)carbamoyl]phenyl] acetate

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-3-13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)21-12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

NLQUBOQBSLHSCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a carbamoyl moiety, and an acetate functional group. Its molecular formula is C16H19NO2C_{16}H_{19}NO_2, with a molecular weight of approximately 273.33 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.

  • Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid and alcohol.
  • Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form an amine.
  • Substitution Reactions: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Hydrolytic agents such as water or dilute acids for hydrolysis.
  • Reducing agents like lithium aluminum hydride for reduction reactions.
  • Nucleophiles such as amines or alcohols for substitution reactions.

Research has indicated that 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate may exhibit significant biological activity. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological research. Its mechanism of action likely involves interaction with specific biological targets, such as enzymes or receptors, modulating their activity.

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate typically involves the following steps:

  • Formation of the Carbamoyl Group: The reaction of 4-ethylphenol with phosgene or an isocyanate to form the carbamoyl derivative.
  • Esterification: The carbamoyl compound is then reacted with acetic anhydride or acetyl chloride to introduce the acetate group.

Industrial Production Methods

In industrial contexts, this compound may be synthesized via batch reactors under controlled temperature and pressure conditions. Continuous flow reactors may also enhance efficiency and yield during production.

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound in drug development due to its biological activity.
  • Material Science: Its unique chemical properties could be utilized in the development of polymers or coatings.
  • Chemical Research: As a building block, it can facilitate the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding the biological implications of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate. Molecular docking studies and biochemical assays can elucidate how this compound interacts with various biomolecules, providing insight into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-[(4-Chlorophenyl)carbamoyl]phenyl acetateChlorophenyl instead of ethylphenylExhibits different reactivity due to chlorine atom
2-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl acetateMethoxy and hydroxy groupsMay show enhanced solubility and different biological activity
2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetateMethyl substitution on ethylene chainAffects steric hindrance and reactivity

Uniqueness

The uniqueness of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate lies in its specific structural arrangement, which influences its physical and chemical properties. The presence of the ethyl group enhances its lipophilicity, potentially affecting its biological interactions compared to other similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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